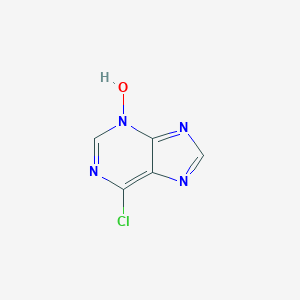
6-Chloropurine 3-oxide
Übersicht
Beschreibung
6-Chloropurine 3-oxide is a chemical compound that is a derivative of 6-Chloropurine . It is used in laboratory chemicals . It contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .
Synthesis Analysis
A series of 6-substituted purines, including 6-Chloropurine 3-oxide, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . Another method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles .Molecular Structure Analysis
The molecular structure of 6-Chloropurine 3-oxide includes 15 bonds in total; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Synthesis
6-Chloropurine 3-oxide's reactivity with various amines and compounds like selenourea, methanelhiol, and hydroxylamine has been extensively studied, leading to the synthesis of a range of derivatives like 6-selenopurine 3-oxide and 6-hydroxylaminopurine 3-oxide. These derivatives offer potential in diverse chemical applications (A. Giner-Sorolla, 1971). Additionally, the direct oxidation of 6-alkoxypurines to purine 3-N-oxides, including 6-chloropurine 3-N-oxide, and their conversion to hypoxanthine 3-N-oxide, has been reported, contributing to advancements in the synthesis of purine derivatives (H. Kawashima & I. Kumashiro, 1969).
Therapeutic Applications
While focusing on non-drug-related research, it's notable that 6-chloropurine 3-oxide has been a subject of interest in the study of anti-HIV activity. Compounds like dihydroisoxazole 6-chloropurine have shown effectiveness against HIV-1 in human lymphocytes (Yun Xiang et al., 1996).
Photophysical Studies
Innovative studies in photophysics have explored the use of 6-chloropurine 3-oxide in the synthesis of 6-azopurines. These studies revealed significant n−π* absorption bands, making them viable for trans-to-cis photoswitching using visible light, indicating potential applications in photochemistry and materials science (D. Kolarski, W. Szymański & B. Feringa, 2017).
Metal Complexes and Characterization
Research has been conducted on the formation of metal complexes with 6-chloropurine, providing insights into their thermal behavior and spectroscopic characteristics. This research contributes to the understanding of the interaction between purine compounds and metals, which could be relevant in fields like catalysis or materials science (C. Valenzuela-Calahorro et al., 1991).
Enzymic Oxidation Studies
6-Chloropurine has been studied for its enzymic oxidation, revealing insights into its chemical behavior and reactivity. This research enhances our understanding of purine metabolism and enzymatic reactions, which could be relevant in biochemistry and pharmacology (F. Bergmann, H. Ungar & A. Kalmus, 1960).
Crystallographic and Computational Analysis
Recent studies include crystallographic and computational analyses of 6-chloropurine, exploring its molecular structure and properties. This research is significant in material science and molecular design, providing a deeper understanding of the molecular geometry and interactions of purine compounds (J. Stondus & R. Kant, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-hydroxypurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCHATUWSXPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566460 | |
| Record name | 6-Chloro-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropurine 3-oxide | |
CAS RN |
19765-60-7 | |
| Record name | 6-Chloro-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




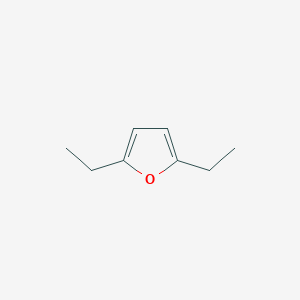
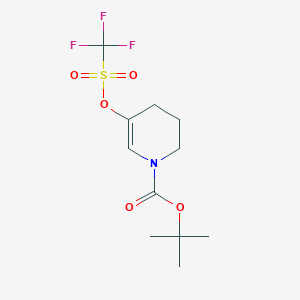
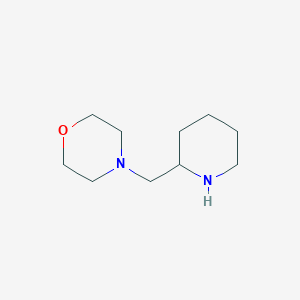


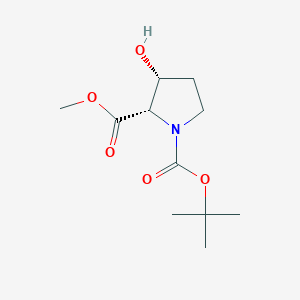
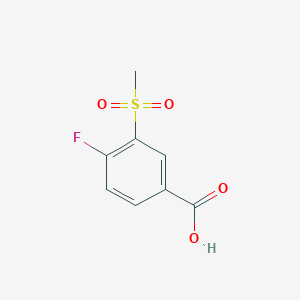

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
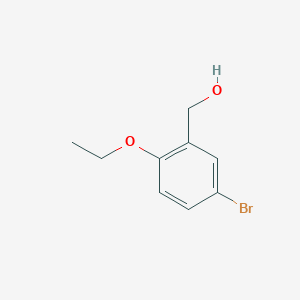
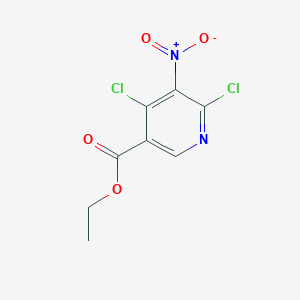
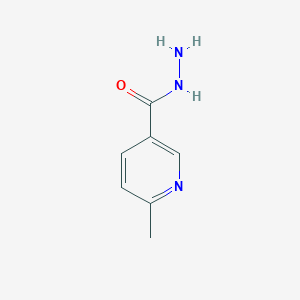
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)